molecular formula C5H13NO2 B2572756 2-Amino-3-ethoxypropan-1-ol CAS No. 1342016-96-9

2-Amino-3-ethoxypropan-1-ol

Cat. No. B2572756
CAS RN: 1342016-96-9
M. Wt: 119.164
InChI Key: OCOQCJMDHZROCY-UHFFFAOYSA-N
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Description

“2-Amino-3-ethoxypropan-1-ol” is a chemical compound with the molecular formula C5H13NO2 . It is also known as “1-amino-3-ethoxypropan-2-ol” and has a molecular weight of 119.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Amino-3-ethoxypropan-1-ol” is 1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3 . This indicates the presence of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“2-Amino-3-ethoxypropan-1-ol” is a liquid at room temperature . It has a molecular weight of 119.16 .

Safety and Hazards

The safety information for “2-Amino-3-ethoxypropan-1-ol” includes pictograms GHS05 and GHS07, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

2-amino-3-ethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOQCJMDHZROCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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